3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)propanamide
Description
3-[(2-Hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)propanamide is a bi-heterocyclic hybrid compound featuring a benzazepine core fused with a thiazole moiety via a propanamide linker. The benzazepine ring (a seven-membered nitrogen-containing heterocycle) distinguishes it from structurally related analogs, which typically incorporate oxadiazole or phenyl substituents .
Properties
Molecular Formula |
C16H17N3O2S2 |
|---|---|
Molecular Weight |
347.5 g/mol |
IUPAC Name |
3-[(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C16H17N3O2S2/c20-14(19-16-17-8-10-23-16)7-9-22-13-6-5-11-3-1-2-4-12(11)18-15(13)21/h1-4,8,10,13H,5-7,9H2,(H,18,21)(H,17,19,20) |
InChI Key |
KYFRWVIZWIMVKR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2NC(=O)C1SCCC(=O)NC3=NC=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)propanamide typically involves multiple steps, starting with the preparation of the benzazepine and thiazole intermediates. The benzazepine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The thiazole ring is often prepared via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the benzazepine or thiazole rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at specific positions on the rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can introduce various functional groups onto the benzazepine or thiazole rings.
Scientific Research Applications
3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Observations :
- The target compound’s molecular weight (~396.5 g/mol) exceeds most oxadiazole analogs due to the benzazepine core.
- Melting points for analogs range widely (117–178°C), influenced by substituent polarity and crystallinity. Nitro-substituted 8h exhibits the highest melting point (158–159°C), likely due to enhanced intermolecular interactions .
Biological Activity
The compound 3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)propanamide is a complex organic molecule with significant potential for various biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 358.5 g/mol. Its structure includes several functional groups that are crucial for its biological interactions:
- Benzazepine moiety : Implicated in neuroactivity.
- Thiazole group : Known for its role in antimicrobial and anticancer properties.
- Hydroxyl-thiol functional group : Contributes to redox activity and enzyme modulation.
Preliminary studies indicate that this compound may modulate several key biological pathways:
- Inflammatory Pathways : It has been suggested that the compound interacts with the NF-κB signaling pathway, which is pivotal in regulating immune responses and inflammation. Inhibition of this pathway could lead to reduced inflammation and potential therapeutic effects in inflammatory diseases.
- Cancer Cell Proliferation : The compound may influence cancer cell signaling pathways, particularly those involving MAPK cascades, which are critical for cell growth and survival. This suggests a possible application in cancer therapeutics.
- Enzyme Interaction : The compound's unique structure allows it to interact with specific enzymes or receptors involved in disease processes, potentially leading to therapeutic effects against various conditions.
In Vitro Studies
Recent studies have explored the effects of this compound on various cell lines:
- Cancer Cell Lines : In vitro assays demonstrated that the compound inhibited the proliferation of specific cancer cell lines, suggesting its potential as an anticancer agent. The mechanisms involved include apoptosis induction and cell cycle arrest.
- Inflammatory Models : In models of inflammation, the compound showed a significant reduction in pro-inflammatory cytokines, indicating its potential to modulate inflammatory responses effectively.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study A : A study involving animal models of arthritis showed that administration of the compound resulted in decreased joint inflammation and improved mobility, supporting its anti-inflammatory properties.
- Case Study B : Another study focused on tumor-bearing mice indicated that treatment with the compound led to reduced tumor size and improved survival rates compared to controls, underscoring its anticancer potential.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds was conducted:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
